REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=O)=[N:2]1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[C:15]([NH2:20])[CH:14]=1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>CN(C)C=O>[Br:12][C:13]1[CH:18]=[CH:17][C:16]2[N:19]=[C:10]([C:3]3[C:4]4[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=4)[NH:1][N:2]=3)[NH:20][C:15]=2[CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
643 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
816 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)N)N
|
Name
|
|
Quantity
|
836.5 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after purification
|
Type
|
WASH
|
Details
|
by SPE (SCX phase, washing with methanol, extraction with 2N ammoniacal methanol)
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a brick-red powder
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(N=C(N2)C2=NNC3=CC=CC=C23)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |